molecular formula C6H18KNSi2 B107710 Potassium bis(trimethylsilyl)amide CAS No. 40949-94-8

Potassium bis(trimethylsilyl)amide

Cat. No.: B107710
CAS No.: 40949-94-8
M. Wt: 199.48 g/mol
InChI Key: IUBQJLUDMLPAGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS , is a strong, non-nucleophilic base . Its primary targets are protons in acidic hydrogen atoms, such as those found in carbonyl compounds . It is particularly effective in the alkylation of alkylpyridines .

Mode of Action

KHMDS acts as a base catalyst, showing high activity and selectivity for the alkylation of alkylpyridines . As a base, it deprotonates acidic hydrogens, generating carbanions that can act as nucleophiles in subsequent reactions .

Biochemical Pathways

The exact biochemical pathways affected by KHMDS are dependent on the specific reaction conditions and substrates present. In general, khmds is used to generate carbanions, which can then participate in various reactions such as nucleophilic substitutions or additions .

Pharmacokinetics

It’s worth noting that khmds is a strong base and reacts with water , which would likely limit its bioavailability in biological systems.

Result of Action

The primary result of KHMDS’s action is the generation of carbanions from acidic hydrogen atoms . These carbanions can then act as nucleophiles, participating in various reactions and leading to the formation of new carbon-carbon bonds .

Action Environment

KHMDS is sensitive to moisture and must be stored under inert gas . It is soluble in most organic solvents , and its solution structures are either solvated monomers or dimers (or mixtures thereof) depending on the coordinating power, concentration, and temperature of the solvent . It’s also worth noting that KHMDS can ignite spontaneously if heated to >170°C in air .

Preparation Methods

Chemical Reactions Analysis

Potassium bis(trimethylsilyl)amide is primarily used as a strong base in various chemical reactions. It is involved in deprotonation reactions, where it abstracts a proton from a substrate, forming a corresponding anion . This compound is also used in the alkylation of carbonyl compounds and the preparation of lanthanide complexes . The major products formed from these reactions depend on the specific substrates and conditions used.

Properties

IUPAC Name

potassium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18KNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390655
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40949-94-8
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(trimethylsilyl)amide
Reactant of Route 2
Potassium bis(trimethylsilyl)amide

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